2,2,4,4-Tetramethoxypentane

Description

Contextualization within the Field of Polyacetal Chemistry

2,2,4,4-Tetramethoxypentane belongs to the class of compounds known as polyacetals. Polyacetals, also referred to as polyoxymethylene (POM), are high-performance thermoplastics characterized by a repeating (-O-CH₂-) unit in their backbone. specialchem.comasahi-kasei-plastics.com These polymers are known for their exceptional mechanical strength, rigidity, low friction, and excellent chemical resistance, making them valuable materials in various industries, from automotive components to consumer electronics. asahi-kasei-plastics.commgctrading.co.jptangram.co.uk

The fundamental building blocks of these polymers are often derived from smaller molecules containing acetal (B89532) functional groups. An acetal is a functional group with the general structure R₂C(OR')₂. This compound, with its four methoxy (B1213986) groups, represents a more complex acetal structure. Its chemical makeup suggests its potential as a precursor or a building block in the synthesis of more complex polymers or as a cross-linking agent. scispace.com The presence of multiple acetal functionalities within a single molecule is a key feature that positions it within the broader field of polyacetal chemistry.

Historical Context of Tetramethoxyalkane Studies

The study of tetraalkoxyalkanes, including those with methoxy groups, has historical roots in the development of synthetic organic chemistry. A notable precursor and related compound, 1,1,3,3-Tetramethoxypropane, has been recognized for its role as a stable source of malonaldehyde, a highly reactive compound used in various biochemical studies and organic syntheses. ontosight.aismolecule.comhimedialabs.com Research into the synthesis of such compounds has been documented in patents, highlighting their industrial relevance. For instance, processes for preparing malonaldehyde derivatives have utilized tetraalkoxyalkanes as starting materials. google.com

A European patent (EP0257557B1) specifically mentions this compound in the context of a process for preparing bifunctional compounds, indicating its consideration as a starting material alongside 1,1,3,3-tetramethoxypropane. google.com This suggests that by the late 1980s, researchers were exploring the utility of various tetramethoxyalkanes for creating molecules with two reactive ends. However, a detailed historical record focusing solely on this compound remains sparse in publicly available literature, suggesting it has been a niche area of study compared to its more common isomers or related compounds.

Significance of this compound as a Chemical Entity

The significance of this compound lies in its molecular structure and the potential reactivity this imparts. As a polyacetal, it possesses inherent stability under neutral and basic conditions, yet can be hydrolyzed under acidic conditions to reveal reactive carbonyl groups. The presence of four methoxy groups on a pentane (B18724) backbone makes it a bifunctional compound, meaning it has two points of potential reactivity. This characteristic is valuable in polymer chemistry and organic synthesis for creating larger, more complex molecules.

The patent literature suggests its potential use as a starting material for bifunctional compounds. google.com Such compounds are crucial in the synthesis of polymers, where they can act as monomers or cross-linking agents to create specific material properties. While direct applications of this compound are not widely documented, its structural similarity to other commercially relevant acetals points to its potential in specialized applications where its unique stereochemistry and reactivity profile could be advantageous.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₂₀O₄ |

| PubChem CID | 14150527 |

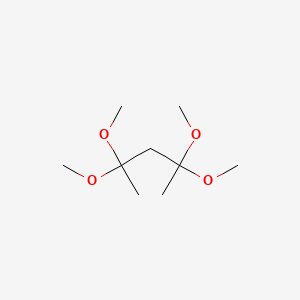

| Structure | COC(C)(OC)CC(C)(OC)OC |

Current State of Research and Identified Knowledge Gaps

The primary areas where further research is needed include:

Synthesis and Characterization: While its synthesis is alluded to in patent literature, detailed and optimized synthetic routes, along with comprehensive characterization of its physical and spectroscopic properties, are not well-documented.

Reactivity and Mechanistic Studies: A thorough investigation into the reactivity of its two acetal groups is required. Understanding the kinetics and mechanisms of its hydrolysis and its reactions with various nucleophiles would be crucial for its application in synthesis.

Polymer Chemistry Applications: There is a need to explore its potential as a monomer or cross-linking agent in the synthesis of novel polyacetals or other polymers. Research into the properties of materials derived from this compound could uncover new applications.

Comparative Studies: A comparative analysis of the properties and reactivity of this compound with its isomers and other related tetraalkoxyalkanes would provide valuable insights into structure-property relationships.

In essence, this compound represents an under-explored area within polyacetal chemistry. The existing but limited information suggests its potential as a useful bifunctional building block, and closing the identified knowledge gaps through further research could unlock its full scientific and industrial value.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105854-95-3 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2,2,4,4-tetramethoxypentane |

InChI |

InChI=1S/C9H20O4/c1-8(10-3,11-4)7-9(2,12-5)13-6/h7H2,1-6H3 |

InChI Key |

AEEPLYMOJLUTOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(OC)OC)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,4,4 Tetramethoxypentane

Established Synthetic Pathways for Symmetrical Geminal Diethers

The most fundamental and widely employed method for the synthesis of symmetrical geminal diethers, such as ketals, is the acid-catalyzed reaction of a ketone with an excess of an alcohol. In the hypothetical synthesis of 2,2,4,4-tetramethoxypentane, the precursor would be 2,4-pentanedione, which would be reacted with at least four equivalents of methanol (B129727) in the presence of an acid catalyst.

The reaction proceeds through a two-step mechanism for each ketone group. First, the carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiketal intermediate. Subsequent protonation of the hydroxyl group of the hemiketal allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and after deprotonation, the final ketal is formed. To drive the equilibrium towards the product, the water formed as a byproduct must be removed, typically through azeotropic distillation with a suitable solvent (e.g., benzene (B151609) or toluene) using a Dean-Stark apparatus, or by the use of a dehydrating agent.

Table 1: Common Acid Catalysts for Ketalization

| Catalyst | Type | Typical Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Concentrated, catalytic amounts |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solid, easier to handle than H₂SO₄ |

| Hydrochloric Acid (HCl) | Brønsted Acid | Gaseous or in a non-aqueous solvent |

Advanced Catalytic Approaches in Polyacetal Synthesis

Modern synthetic chemistry has focused on developing more efficient and environmentally benign catalytic systems for acetal (B89532) and ketal formation. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions. For the introduction of methoxy (B1213986) groups to form ketals, various metal and organic catalysts have been explored. Transition metal complexes, for instance, can act as Lewis acids to activate the carbonyl group. Metal triflates, such as scandium(III) triflate or ytterbium(III) triflate, are known to be highly effective and water-tolerant Lewis acid catalysts for acetalization reactions. Organocatalysts, such as pyridinium (B92312) p-toluenesulfonate (PPTS), offer the advantage of being milder and less corrosive than traditional strong acids, which can be beneficial for sensitive substrates.

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, allowing for easy catalyst recycling and purification of the product. This is a significant advantage for industrial-scale production. For ketalization reactions, solid acid catalysts are of particular interest.

Common examples include:

Acidic Resins: Ion-exchange resins like Amberlyst-15 or Nafion-NR50 are polymeric materials with sulfonic acid groups that have proven to be effective and reusable catalysts for acetal and ketal formation.

Zeolites and Clays (B1170129): These are microporous aluminosilicate (B74896) minerals that possess acidic sites on their surface. Montmorillonite K-10 clay, for instance, is a cost-effective and efficient catalyst for the protection of carbonyl groups as acetals or ketals.

Supported Acids: Strong acids can be supported on inert materials like silica (B1680970) gel or alumina. These catalysts combine the high reactivity of the acid with the practical advantages of a solid support.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Ketalization

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Separation | Difficult (requires distillation or extraction) | Easy (filtration) |

| Catalyst Reusability | Often not possible | Generally high |

| Reaction Conditions | Often milder | May require higher temperatures |

| Activity/Selectivity | Typically very high | Can be influenced by mass transfer limitations |

| Industrial Application | Less common for bulk synthesis | Highly favored |

Optimization of Reaction Conditions and Reagent Stoichiometry

For the successful synthesis of this compound, careful optimization of the reaction conditions would be crucial. Key parameters to consider include:

Reagent Stoichiometry: A significant excess of methanol would be required to shift the reaction equilibrium towards the formation of the diketal. The law of mass action dictates that increasing the concentration of a reactant (methanol) will favor the forward reaction.

Catalyst Loading: The amount of acid catalyst must be carefully controlled. While a sufficient amount is needed to achieve a reasonable reaction rate, excessive acidity can lead to side reactions, such as the degradation of the starting material or the product. Typically, catalyst loading ranges from 0.1 to 5 mol%.

Temperature: The reaction is generally performed at the reflux temperature of the alcohol or the azeotropic mixture to facilitate the removal of water. The optimal temperature will depend on the specific substrates and catalyst used.

Water Removal: As the reaction is reversible, efficient removal of water is paramount for achieving a high yield of the diketal. This is the most critical parameter to control in ketalization reactions.

Isolation and Purification Techniques for High-Purity Samples

Assuming the successful synthesis of crude this compound, a multi-step purification process would be necessary to obtain a high-purity sample.

Neutralization and Work-up: The first step would be to quench the acid catalyst, typically by washing the reaction mixture with a mild aqueous base such as sodium bicarbonate solution, followed by washing with water to remove any remaining salts and water-soluble impurities.

Drying: The organic layer would then be dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.

Solvent Removal: The solvent and excess methanol would be removed by rotary evaporation.

Distillation: The final and most critical purification step for a liquid compound like this compound would be fractional distillation under reduced pressure. Vacuum distillation is employed to lower the boiling point of the compound, which helps to prevent thermal decomposition that might occur at higher temperatures.

The purity of the final product would be assessed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Transformations of 2,2,4,4 Tetramethoxypentane

Acid-Catalyzed Reaction Pathways

The presence of acetal (B89532) groups makes 2,2,4,4-tetramethoxypentane particularly reactive in acidic environments. Acid catalysis facilitates the protonation of the methoxy (B1213986) groups, initiating a cascade of reactions that lead to the formation of new functional compounds. libretexts.orgmasterorganicchemistry.com

This compound is utilized as a starting material in processes designed to prepare bifunctional compounds. google.com These reactions typically involve the partial hydrolysis and elimination of methanol (B129727) under acid catalysis to yield valuable intermediates. The specific nature of the bifunctional product can be controlled by the reaction conditions and the type of catalyst employed. For instance, acid-catalyzed intramolecular reactions can lead to the formation of cyclic ethers or other bifunctional structures, which are important building blocks in organic synthesis.

Like other acetals, this compound is susceptible to hydrolytic cleavage in the presence of aqueous acid. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted towards the carbonyl compound by using a large excess of water. libretexts.org The mechanism involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). chemistrysteps.com The subsequent loss of methanol generates a resonance-stabilized oxonium ion. libretexts.org Nucleophilic attack by water on this electrophilic intermediate leads to a hemiacetal, which can then undergo further hydrolysis under acidic conditions to ultimately yield a ketone and methanol.

Protonation: An oxygen atom of a methoxy group is protonated by an acid catalyst. libretexts.org

Elimination: The protonated methoxy group leaves as a molecule of methanol, forming a carbocation stabilized by the adjacent oxygen atom (an oxonium ion). libretexts.org

Nucleophilic Attack: A water molecule attacks the electrophilic carbocation. chemistrysteps.com

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal. masterorganicchemistry.com

Repeat: Steps 1-4 are repeated for the second acetal group, ultimately leading to the corresponding ketone.

In non-aqueous alcoholic solutions, a similar acid-catalyzed mechanism can lead to acetal exchange reactions, where the methoxy groups are replaced by other alkoxy groups derived from the solvent alcohol. wikipedia.org This process also proceeds through an oxonium ion intermediate. wikipedia.org

Reactions with Cyclic Anhydrides

The reaction of tetraalkoxyalkanes like this compound with cyclic anhydrides provides a pathway to synthesize specific unsaturated compounds. google.com

When this compound or similar tetraalkoxypropanes are heated with cyclic anhydrides, they can form 3-alkoxyacryoleins. google.com While the patent source specifies the reactants and products, the mechanism can be inferred from the general reactivity of acetals and anhydrides. The reaction likely proceeds via the following steps:

Acyl-Oxygen Cleavage: The reaction is initiated by the attack of a methoxy group from the acetal onto one of the carbonyl carbons of the cyclic anhydride (B1165640).

Ring Opening: This nucleophilic acyl substitution leads to the opening of the anhydride ring, forming a carboxylate intermediate.

Elimination: Subsequent elimination of methanol and other fragments, driven by the high reaction temperatures (150-180 °C), results in the formation of the stable, conjugated 3-alkoxyacryolein system. google.com The other part of the anhydride becomes a dicarboxylic acid.

This method is noted as a way to obtain pure 3-alkoxiacroleins, which are otherwise difficult to separate from their tetraalkoxy precursors due to very similar boiling points. google.com

The structure of the cyclic anhydride used has a direct influence on the reaction and the resulting co-products. The reaction has been successfully carried out with a variety of anhydrides, demonstrating the versatility of this synthetic route. google.com

Table 1: Cyclic Anhydrides Used in Reactions with Tetraalkoxyalkanes

| Cyclic Anhydride | Structure | Potential Co-product |

| Maleic Anhydride | Maleic Acid | |

| Succinic Anhydride | Succinic Acid | |

| Glutaric Anhydride | Glutaric Acid | |

| Phthalic Anhydride | Phthalic Acid |

The choice of anhydride can affect reaction rates and yields, although the primary product from the tetraalkoxyalkane fragment remains the 3-alkoxyacryolein. google.com

Catalyzed Transformations

Various catalysts can be employed to direct the transformation of this compound into desired products, particularly bifunctional compounds. google.com The selection of the catalyst is crucial for achieving high selectivity and yield.

Commonly used catalysts include:

Zeolites: These crystalline aluminosilicates, particularly in their acidic form, are effective catalysts. google.com Zeolites from the mordenite, erionite, chabazite, and faujasite groups (e.g., Y, X, L-zeolites) are suitable. google.com Pentasil-type zeolites are also specified for these transformations. google.com

Boron Phosphates: These can be prepared by mixing and calcining boric acid and phosphoric acid. google.com

Supported Phosphoric Acid: Phosphoric acid on various support materials serves as a solid acid catalyst. google.com

Silicium-Aluminum Phosphates (SAPO): Compounds like SAPO-5, SAPO-11, and SAPO-34 are also effective for these catalyzed processes. google.com

These catalysts provide acidic sites that facilitate the necessary bond cleavage and rearrangement reactions while offering the benefits of heterogeneous catalysis, such as ease of separation from the reaction mixture.

Table 2: Catalyst Systems for Transformations of this compound

| Catalyst Type | Examples | Key Features | Reference |

| Zeolites | Pentasil type, Mordenite, Faujasite (Y, X, L) | Crystalline aluminosilicates with acidic sites. | google.com |

| Boron Phosphates | Prepared from boric and phosphoric acid | Solid acid catalyst. | google.com |

| Supported Acids | Phosphoric acid on a support material | Heterogeneous acid catalyst. | google.com |

| Metallo-phosphates | SAPO-5, SAPO-11, SAPO-34, APO-9, APO-21 | Crystalline structures with catalytic activity. | google.com |

Application of Zeolites (e.g., Pentasil Type, SAPO Series) in Selective Conversions

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong acidic properties, making them highly effective catalysts in the chemical industry. nih.govsels-group.eu Their catalytic activity stems from Brønsted and Lewis acid sites located within their framework. sels-group.eu Zeolites like those of the Pentasil (e.g., ZSM-5) and SAPO (Silicoaluminophosphate) families are particularly noted for their shape-selective properties and thermal stability, which are beneficial in various organic transformations including cracking, isomerization, and alkylation. sels-group.eumdpi.com

While specific research detailing the conversion of this compound using zeolites is not extensively documented in publicly available literature, the fundamental reactivity of acetals suggests a high potential for such transformations. A European patent indicates that zeolites can be employed as catalysts in processes involving this compound. google.com The acidic sites within the zeolite pores can protonate the methoxy groups, facilitating their departure as methanol and generating a carbocation intermediate. This intermediate can then undergo further reactions such as hydrolysis (if water is present) or elimination, leading to the formation of unsaturated ethers or other valuable chemical products. google.com

The shape-selectivity of zeolites like ZSM-5 could be leveraged to control the product distribution by sterically hindering the formation of bulky products within its channel system. mdpi.com SAPO catalysts, which possess a range of acid strengths, could also be tuned to optimize the selective conversion of the tetraacetal. mdpi.com

Table 1: Properties of Zeolite Catalysts Relevant to Acetal Conversion

| Catalyst Type | Framework | Key Characteristics | Potential Application for this compound |

|---|---|---|---|

| Pentasil (ZSM-5) | MFI | Strong Brønsted acidity, high Si/Al ratio, 3D channel system, shape-selectivity. mdpi.com | Catalytic cracking or hydrolysis, shape-selective production of smaller molecules. |

| SAPO-31 | AFO | Mild to moderate acidity, microporous structure. | Selective hydrolysis or transacetalization under milder conditions. |

| Zeolite Y | FAU | Large pores, strong Brønsted acidity, high surface area. nih.gov | Less shape-selective conversions, potentially leading to a broader product distribution. nih.gov |

Role of Phosphate-Based Catalysts (e.g., Aluminum Phosphate (B84403), Silicon Aluminum Phosphate, Iron Phosphate)

Phosphate-based materials are another class of solid acid catalysts that have shown efficacy in a variety of organic reactions. nih.govlibretexts.org These catalysts, including aluminum phosphate (AlPO₄), silicon aluminum phosphate (SAPO), and iron phosphate, possess both Brønsted and Lewis acid sites, with the acidity being tunable based on the composition and preparation method. libretexts.org Their environmental friendliness and low cost add to their appeal. libretexts.org

The use of phosphate catalysts in reactions involving this compound has been documented. google.com The acidic nature of these catalysts is key to their function. For instance, aluminum phosphate acts as a solid acid to facilitate reactions such as dehydration and isomerization. In the context of this compound, these catalysts would be expected to promote the hydrolysis of the acetal linkages. google.com The Lewis acid sites (e.g., exposed Al³⁺) can coordinate with the oxygen atoms of the methoxy groups, while the Brønsted acid sites (P-OH groups) can protonate them, both pathways leading to the cleavage of the C-O bond.

The specific product outcome would depend on the reaction conditions and the exact nature of the phosphate catalyst used. For example, the reaction could be directed towards complete hydrolysis to yield a pentanedione derivative and methanol, or partial hydrolysis and subsequent cyclization reactions.

Table 2: Characteristics of Phosphate-Based Catalysts

| Catalyst | Type of Acidity | Common Applications | Probable Role in this compound Conversion |

|---|---|---|---|

| Aluminum Phosphate (AlPO₄) | Primarily Lewis, some Brønsted | Dehydration, isomerization, alkylation. libretexts.org | Catalyzing hydrolysis or elimination reactions via C-O bond cleavage. |

| Silicon Aluminum Phosphate (SAPO) | Brønsted and Lewis | Methanol-to-olefins (MTO), cracking. mdpi.com | Tunable acidity for selective conversion to specific products. |

| Iron Phosphate (FePO₄) | Redox and acidic properties | Oxidation, acid-catalyzed reactions. libretexts.org | Potential for both acid-catalyzed hydrolysis and oxidative transformations. |

Ion-Exchange Resin Catalysis

Ion-exchange resins, particularly strongly acidic cation-exchange resins, are widely used as heterogeneous catalysts in organic synthesis. samyangtrilite.commdpi.com These materials consist of an insoluble polymer matrix, typically styrene-divinylbenzene, functionalized with acidic groups like sulfonic acid (-SO₃H). mdpi.comdupont.com They offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced equipment corrosion. samyangtrilite.com

Strongly acidic resins are highly effective catalysts for reactions involving acetals, such as their formation, hydrolysis, and transacetalization. samyangtrilite.comdupont.com Although direct studies on this compound are not prominent in the searched literature, the well-established reactivity of these resins with acetal compounds allows for a confident prediction of their utility. The sulfonic acid groups on the resin provide a high concentration of protons to catalyze the cleavage of the methoxy groups from the pentane (B18724) backbone.

This catalytic system would be particularly suitable for the hydrolysis of this compound in aqueous or mixed aqueous-organic media. The reaction can be carried out at relatively mild temperatures, and the catalyst can be easily filtered off upon completion. mdpi.com The development of macroporous resins has expanded their use to non-polar solvent systems as well. samyangtrilite.com

Table 3: Features of Ion-Exchange Resin Catalysts

| Resin Type | Functional Group | Key Features | Expected Application for this compound |

|---|---|---|---|

| Strong Acid Cation | Sulfonic Acid (-SO₃H) | High proton availability, insoluble solid, reusable. samyangtrilite.com | Efficient catalyst for hydrolysis to produce a pentanedione derivative and methanol. |

| Macroporous Strong Acid | Sulfonic Acid (-SO₃H) | High surface area, suitable for non-polar solvents. samyangtrilite.commdpi.com | Catalysis in a wider range of solvent systems, potentially influencing product selectivity. |

Stereochemical Aspects of Reactivity

No specific research findings on the stereochemical aspects of the reactivity of this compound were identified in the searched literature. The molecule itself is achiral. The central carbon atom (C3) of the pentane backbone is prochiral, meaning that a reaction at this position could potentially create a new stereocenter, but without specific reaction examples, no definitive stereochemical outcomes can be discussed. Reactions occurring at the acetal carbons (C2 and C4) would not typically generate new stereocenters at those positions.

Spectroscopic and Advanced Analytical Characterization of 2,2,4,4 Tetramethoxypentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2,2,4,4-tetramethoxypentane, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional techniques.

Proton (¹H) NMR Analysis of Unique Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values would provide crucial information for assigning these protons. Due to the symmetry in the molecule, specific equivalences would be anticipated.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Methylene (B1212753) (C3-H₂) | --- | --- | --- |

| Methoxy (B1213986) (C2,C4-OCH₃) | --- | --- | --- |

| Methyl (C1,C5-H₃) | --- | --- | --- |

No published data is available to populate this table.

Carbon-13 (¹³C) NMR for Backbone and Methoxy Group Differentiation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would differentiate the quaternary carbons, the methylene carbon, the methyl carbons, and the methoxy carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C1, C5 | --- |

| C2, C4 | --- |

| C3 | --- |

| Methoxy Carbons | --- |

No published data is available to populate this table.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, showing the correlation between the methylene protons and adjacent protons, if any. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). columbia.eduhmdb.ca This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduiranchembook.ir This is critical for connecting the different fragments of the molecule, for example, showing correlations from the methoxy protons to the quaternary carbons (C2 and C4).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (alkane) | --- | Stretching |

| C-O (ether) | --- | Stretching |

| C-H | --- | Bending |

No published data is available to populate this table.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy, a complementary technique to IR, detects molecular vibrations that result in a change in polarizability. spectroscopyonline.comlibretexts.org For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the carbon backbone. Due to the molecule's symmetry, certain vibrations might be Raman active but IR inactive, or vice versa, providing a more complete picture of the vibrational modes. spectroscopyonline.com

Table 4: Expected Raman Shifts for this compound

| Molecular Vibration | Expected Raman Shift (cm⁻¹) |

|---|---|

| C-C skeletal modes | --- |

| C-O-C symmetric stretch | --- |

| CH₂/CH₃ deformations | --- |

No published data is available to populate this table.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound. For this compound, MS provides essential data for confirming its identity and understanding its chemical stability.

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. While standard mass spectrometry might identify a molecule with a nominal mass of 208, HRMS can distinguish it from other molecules with the same nominal mass but different chemical formulas.

The molecular formula for this compound is C₉H₂₀O₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a unique physical constant for the compound. An experimentally determined value from an HRMS instrument that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula.

Table 1: Theoretical Exact Mass Calculation for this compound (C₉H₂₀O₄)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 20 | 1.007825 | 20.156500 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total | | | 192.136160 |

This table presents the theoretical calculation of the monoisotopic mass for this compound.

In electron impact (EI) mass spectrometry, molecules are bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting pattern of charged fragments is a molecular fingerprint that provides significant structural information. For acetals and ketals, the molecular ion (M⁺•) is often unstable and may be of low abundance or entirely absent. rsc.org

The fragmentation of this compound is expected to be dominated by cleavages initiated by the oxygen atoms, as the resulting carbocations are stabilized by resonance. Key fragmentation pathways would include:

α-Cleavage: The most characteristic fragmentation for ketals involves the cleavage of a bond adjacent to the central carbon. The primary cleavage would be the loss of a methyl group (CH₃•) or a methoxy radical (•OCH₃) to form stable oxonium ions.

Loss of Methoxy Group: A prominent peak would be expected at m/z 161, corresponding to the loss of a methoxy radical ([M - •OCH₃]⁺). This fragment, C₈H₁₇O₃⁺, is well-stabilized.

Cleavage of the Carbon Backbone: Cleavage of the C-C bond between C2 and C3 would lead to characteristic fragments. For example, fragmentation could yield a C₅H₁₁O₂⁺ ion with an m/z of 103.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Ion | Comments |

|---|---|---|---|

| 192 | [C₉H₂₀O₄]⁺• | C₉H₂₀O₄ | Molecular Ion (M⁺•), likely weak or absent. rsc.org |

| 161 | [M - •OCH₃]⁺ | C₈H₁₇O₃ | Loss of a methoxy radical via α-cleavage. |

| 103 | [C₅H₁₁O₂]⁺ | C₅H₁₁O₂ | Cleavage of the C2-C3 bond. |

| 75 | [C₃H₇O₂]⁺ | C₃H₇O₂ | A common fragment for dimethoxy-containing compounds. |

| 59 | [C₂H₇O]⁺ | C₂H₇O | Likely from further fragmentation. |

This table outlines the expected major fragments and their corresponding mass-to-charge ratios based on established fragmentation principles for ketals. rsc.orgpsu.edulibretexts.orglibretexts.org

X-ray Diffraction (XRD) and Crystallographic Studies (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com As this compound is a liquid under standard conditions, crystallographic studies would require solidification, for instance, through cryo-crystallography. To date, no published crystallographic data for this specific compound are available.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its absolute three-dimensional structure. rigaku.comrigaku.com This technique directs a beam of X-rays onto a crystal and analyzes the resulting diffraction pattern. anton-paar.com

The analysis would yield precise atomic coordinates, from which critical geometric parameters can be calculated:

Bond Lengths: The exact distances between all bonded atoms (e.g., C-C, C-O).

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the spatial arrangement of the four methoxy groups around the central pentane (B18724) backbone.

Intermolecular Interactions: In the solid state, SCXRD reveals how molecules pack together and identifies any non-covalent interactions that stabilize the crystal lattice.

If this compound is prepared as a polycrystalline or powdered solid, powder X-ray diffraction (PXRD) becomes the analytical technique of choice. jst.go.jpresearchgate.net Unlike SCXRD, which requires a pristine single crystal, PXRD works on bulk samples containing numerous small, randomly oriented crystallites. icdd.com

The applications of PXRD would include:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase, allowing for confirmation of its identity against a database or a theoretical pattern.

Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous (non-crystalline) solid forms of the compound and quantify the degree of crystallinity.

Polymorphism Studies: Many organic compounds can exist in multiple crystalline forms, known as polymorphs, which can have different physical properties. PXRD is a primary tool for identifying and characterizing different polymorphs of a substance. jst.go.jpaip.org

Advanced Spectroscopic and Microscopic Techniques

Beyond standard characterization, advanced analytical methods could provide deeper insight into the structure and properties of this compound.

Advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), would be invaluable for irrefutable structural assignment. While 1D NMR (¹H and ¹³C) provides primary information, 2D NMR experiments establish direct and long-range correlations between nuclei. For a molecule like this compound, techniques such as:

COSY (Correlation Spectroscopy): Would confirm ¹H-¹H spin-spin couplings, mapping out the proton network within the pentane backbone.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom to which it is directly attached, definitively assigning the ¹³C signals for the methylene (CH₂) and methyl (CH₃) groups. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucially connecting the methoxy protons and carbons to the quaternary carbons (C2 and C4) of the pentane chain. polito.it

Microscopic techniques are generally applied to visualize the morphology of solid materials or structures within a liquid medium. For a pure, simple organic liquid like this compound, their application is not standard but theoretically possible in specific contexts. For instance, cryogenic electron microscopy (cryo-EM) could be used to study the structure of the liquid in a vitrified (non-crystalline frozen) state. oup.com Techniques such as scanning electron microscopy (SEM) or transmission electron microscopy (TEM) would become relevant if the compound were used to form larger structures, such as in a polymer matrix or a self-assembled system. deltamicroscopies.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. psu.edud-nb.info The analysis is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. innovatechlabs.com

General Principles:

Elemental Identification: Each element produces a characteristic set of XPS peaks at specific binding energies, allowing for elemental identification. psu.edu For a compound like this compound (C9H20O4), one would expect to see peaks corresponding to Carbon (C 1s) and Oxygen (O 1s).

Chemical State Analysis: Small shifts in the binding energies (chemical shifts) provide information about the chemical bonding environment of the atoms. For instance, the C 1s peak could be deconvoluted to distinguish between C-C/C-H bonds and C-O bonds of the methoxy groups. nih.gov

Quantitative Analysis: The number of detected electrons in each characteristic peak is related to the amount of that element on the surface, allowing for the determination of surface elemental composition. nih.gov

Hypothetical Data Table for XPS Analysis of a Material Derived from this compound:

| Element | Binding Energy (eV) Range (Typical) | Expected Chemical States in a Derivative |

| C 1s | 284 - 290 | C-C, C-H, C-O |

| O 1s | 531 - 534 | C-O |

This table is illustrative and based on general principles, not on experimental data for the specified compound.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology (e.g., of derived materials or catalysts)

Electron microscopy techniques are crucial for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides three-dimensional imaging and topological information by scanning a focused beam of electrons over a surface. wiley.com It is particularly useful for examining the surface morphology of materials like catalysts or polymers derived from a precursor like this compound. innovatechlabs.comscielo.org.za SEM can reveal information about particle size, shape, and distribution on a support material. qub.ac.uk

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen to form an image. bnl.gov It offers significantly higher resolution than SEM, capable of visualizing structures down to the atomic scale. nih.govmdpi.com For materials derived from this compound, such as catalyst nanoparticles or polymer nanostructures, TEM could be used to determine:

The precise size and shape of nanoparticles. qub.ac.uk

The distribution of catalyst particles on a support. researchgate.net

The internal structure and crystallinity of derived materials.

Hypothetical Data Table for Morphological Analysis:

| Derived Material | Analytical Technique | Information Obtained |

| Catalyst Nanoparticles | SEM | Particle size distribution, surface topography |

| Polymer Film | TEM | Cross-sectional thickness, internal nanostructure |

| Composite Material | SEM/TEM | Phase distribution, interface morphology |

This table represents the typical application of SEM/TEM and is not based on specific experimental results for derivatives of this compound.

X-ray Absorption Fine-Structure Spectroscopy (XAFS) for Local Atomic Structure

X-ray Absorption Fine-Structure (XAFS) spectroscopy is a powerful technique for determining the local geometric and/or electronic structure around a specific absorbing atom in a material. The technique is element-specific and does not require long-range order, making it suitable for amorphous materials, liquids, and dilute species.

XAFS spectra are typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information on the oxidation state and coordination geometry of the absorbing atom.

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the bond distances, coordination number, and types of neighboring atoms. psu.edu

If this compound were used to synthesize a metal-containing polymer or catalyst, XAFS could be employed to probe the local environment of the metal atom, providing insights into its coordination with oxygen or carbon atoms derived from the pentane structure.

Hypothetical Data Table for XAFS Analysis of a Metal-Containing Derivative:

| Absorbing Atom | Coordination Shell | Bond Distance (Å) | Coordination Number |

| Metal (e.g., Zn) | Metal-Oxygen | (Hypothetical Value) | (Hypothetical Value) |

| Metal (e.g., Zn) | Metal-Carbon | (Hypothetical Value) | (Hypothetical Value) |

This table is for illustrative purposes only, as no specific XAFS data for derivatives of this compound could be located.

Computational and Theoretical Investigations of 2,2,4,4 Tetramethoxypentane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular properties from first principles. These methods are used to determine the electronic structure and predict various chemical phenomena.

Electronic Structure and Bonding Characteristics

This subsection would typically detail the arrangement of electrons in molecular orbitals and the nature of the chemical bonds within 2,2,4,4-Tetramethoxypentane. Analysis would involve examining the molecular orbital (MO) theory to describe bonding and anti-bonding interactions. Unfortunately, no studies are available to provide specific data on the electronic structure or bonding of this compound.

Conformer Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the behavior of flexible molecules. This process involves identifying the different spatial arrangements of atoms (conformers) and their relative energies to map out the molecule's energy landscape. Such an analysis for this compound would reveal its most stable conformations and the energy barriers between them, but the necessary computational studies have not been published.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method to investigate the electronic structure of many-body systems. It offers a balance between accuracy and computational cost, making it a popular choice for studying molecules of various sizes.

Geometry Optimization and Vibrational Frequency Predictions

A key application of DFT is the optimization of molecular geometries to find the lowest energy structure. Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict its infrared spectrum. Without specific DFT studies on this compound, its optimized geometry and vibrational modes remain uncharacterized.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is also a powerful tool for studying chemical reactions. It can be used to map out reaction pathways, identify intermediate species, and locate transition states, which are critical for understanding reaction kinetics and mechanisms. There is currently no published research detailing any reaction mechanisms involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. These simulations can reveal information about conformational changes, diffusion, and interactions with other molecules over time. The application of MD to this compound could provide valuable insights into its dynamic properties, but such studies are not available in the current body of scientific literature.

Conformational Flexibility and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the steric and electronic interactions arising from its highly substituted carbon backbone. The molecule features a pentane (B18724) chain with two geminal dimethoxy groups and two geminal methyl groups at the C2 and C4 positions, respectively. This structure imposes significant conformational constraints.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. These calculations help identify the most stable conformers and the energy barriers between them. The staggered conformations are generally more stable than the eclipsed ones due to the minimization of torsional strain. libretexts.org However, in a molecule as sterically crowded as this compound, even staggered conformations can have high energies due to gauche interactions between the bulky substituents.

A key feature to consider is the "syn-pentane" interaction, a destabilizing steric effect that occurs in highly substituted alkanes when substituents on C2 and C4 are in close proximity. ibm.com In this compound, interactions between the methoxy (B1213986) groups on C2 and the methyl groups on C4, and vice-versa, would be significant.

Table 1: Predicted Energetic Costs of Key Conformations in this compound (Analogous to Substituted Alkanes)

| Interaction Type | Dihedral Angle (approx.) | Estimated Energy Cost (kcal/mol) | Notes |

| Anti | 180° | 0 | Most stable arrangement for least steric hindrance. |

| Gauche (Me/OMe) | 60° | 1.0 - 2.0 | Steric and dipolar repulsion between a methyl and a methoxy group. |

| Gauche (OMe/OMe) | 60° | 1.5 - 3.0 | Significant repulsion due to the size and dipole moments of the methoxy groups. |

| Eclipsed (H/H) | 0° | ~1.0 | Baseline torsional strain. |

| Eclipsed (Me/H) | 0° | ~1.3 | Increased torsional strain. |

| Eclipsed (OMe/H) | 0° | ~1.5 | Further increased torsional strain. |

| Syn-Pentane (Me/OMe) | - | > 5.0 | Severe steric clash between a methyl and a methoxy group across the pentane backbone. |

Note: These values are estimations based on data for similar structural motifs and would require specific computational studies for this compound for precise quantification.

Intramolecular interactions in this compound would also be influenced by stereoelectronic effects common to acetals. The anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position, has a parallel in acyclic systems. ulaval.ca This effect, arising from the interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond, can influence the rotational barriers and the preferred geometry around the C-O bonds.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the nature of the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be integrated with quantum mechanical calculations to simulate these effects.

In nonpolar solvents, the conformational preferences of this compound would be dominated by intramolecular steric and electronic effects as described above. The molecule would likely adopt a conformation that minimizes the repulsive interactions between its bulky substituents.

In polar solvents, the situation becomes more complex. Polar solvents can stabilize conformations with larger dipole moments. For this compound, conformations where the dipole moments of the four C-O bonds are aligned would be preferentially stabilized in a polar environment. This could potentially lead to a shift in the conformational equilibrium compared to the gas phase or nonpolar solvents.

Furthermore, solvent can play a crucial role in the chemical reactions of this compound, such as hydrolysis. The hydrolysis of acetals and ketals is typically acid-catalyzed and proceeds through a carbocation intermediate. libretexts.org Polar protic solvents, like water or alcohols, would be particularly effective at stabilizing this charged intermediate, thereby accelerating the rate of hydrolysis. wizeprep.com In contrast, the reaction would be significantly slower in nonpolar aprotic solvents.

Table 2: Predicted Influence of Solvent Polarity on the Behavior of this compound

| Solvent Type | Predicted Effect on Conformation | Predicted Effect on Reactivity (e.g., Hydrolysis) |

| Nonpolar (e.g., Hexane) | Conformations dominated by intramolecular steric hindrance. | Low reaction rates due to poor stabilization of polar transition states. |

| Polar Aprotic (e.g., Acetone, DMSO) | Stabilization of conformers with a net dipole moment. | Moderate reaction rates; can stabilize polar transition states but lacks proton-donating ability. |

| Polar Protic (e.g., Water, Methanol) | Strong stabilization of polar conformers and potential for intermolecular hydrogen bonding. | High reaction rates due to effective stabilization of carbocation intermediates and participation in the reaction mechanism. |

In Silico Design of Novel Transformations and Catalysts

Computational chemistry is an indispensable tool for the rational design of new chemical transformations and catalysts. For a molecule like this compound, in silico methods can be used to explore potential reaction pathways and to design catalysts with high selectivity and efficiency.

One area of interest could be the selective hydrolysis or transformation of the acetal (B89532) groups. Due to the steric crowding, the four methoxy groups are not equivalent, and a catalyst could potentially be designed to react with a specific methoxy group. Computational docking studies could be used to screen libraries of potential catalysts (e.g., Lewis acids, enzymes) to identify candidates that bind to this compound in a specific orientation.

For instance, designing a catalyst for the selective removal of one or two methoxy groups would require a catalytic pocket that can accommodate the bulky tertiary butyl-like fragments of the substrate while positioning the catalytic residues to interact with the target C-O bond. Quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the reaction within the active site of a potential catalyst, providing detailed information about the transition state and the activation energy.

A hypothetical workflow for the in silico design of a catalyst for a selective transformation of this compound could involve:

Target Reaction Identification: Defining the desired transformation (e.g., selective monohydrolysis).

Substrate Analysis: Computational analysis of the electronic and steric properties of this compound to identify potential sites for catalytic attack.

Catalyst Scaffolding: Choosing a suitable catalyst scaffold (e.g., a zeolite, a metal-organic framework, or a protein) that can be computationally modified.

Docking and Binding Site Design: Using molecular docking to predict the binding mode of the substrate in the catalyst. The binding site can then be computationally mutated to optimize interactions with the substrate.

Reaction Mechanism Simulation: Employing QM/MM or DFT methods to calculate the reaction pathway and activation energies for the catalyzed reaction.

Virtual Screening and Optimization: Iteratively modifying the catalyst structure and repeating the process to identify the most promising candidates for experimental synthesis and testing.

Through such computational approaches, it is possible to accelerate the discovery of new reactions and catalysts for challenging substrates like this compound, saving significant time and resources compared to traditional trial-and-error experimental approaches.

Applications of 2,2,4,4 Tetramethoxypentane As a Synthetic Intermediate

Role in the Synthesis of Bifunctional Compounds

The primary application of 2,2,4,4-tetramethoxypentane in the synthesis of bifunctional compounds lies in its role as a protected form of 2,4-pentanedione. albany.eduexlibrisgroup.com The hydrolysis of both methoxy (B1213986) groups under acidic conditions yields 2,4-pentanedione, a key 1,3-dicarbonyl compound. This diketone is a fundamental building block in the synthesis of a wide array of compounds, particularly heterocyclic systems.

The strategic advantage of using this compound is the potential for selective deprotection. By carefully controlling reaction conditions, it is possible to hydrolyze one acetal (B89532) group while leaving the other intact. This generates a monofunctional intermediate that can undergo further reactions at the exposed ketone before the second ketone is unmasked. This stepwise approach is crucial for the synthesis of unsymmetrical bifunctional molecules.

Precursor for Advanced Organic Building Blocks

As a precursor to 2,4-pentanedione, this compound provides access to a versatile platform for constructing advanced organic building blocks. nuph.edu.ua The resulting diketone is a classic substrate for a variety of carbon-carbon bond-forming reactions. For instance, the active methylene (B1212753) group between the two carbonyls is readily deprotonated to form a stable enolate. This enolate can then participate as a nucleophile in reactions such as alkylations, acylations, and aldol (B89426) condensations, allowing for the elongation and elaboration of the carbon skeleton.

Furthermore, 2,4-pentanedione is a common starting material for condensation reactions with amines, hydrazines, and other dinucleophiles to form a diverse range of heterocyclic compounds. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The ability to generate this key diketone in situ from this compound makes it an important intermediate in the synthesis of these complex targets.

Strategies for Derivatization Towards Specific Target Molecules

The derivatization of this compound towards specific target molecules generally involves the initial hydrolysis to 2,4-pentanedione, followed by a range of subsequent chemical transformations. mdpi.comnih.gov The choice of derivatization strategy depends on the desired final product.

One common strategy involves the synthesis of heterocyclic compounds. For example, reaction of the resulting 2,4-pentanedione with hydrazine (B178648) derivatives leads to the formation of pyrazoles, while reaction with amidines or ureas yields pyrimidines. These reactions are foundational in medicinal chemistry.

Another key strategy involves leveraging the acidity of the central methylene group. After deprotonation, the resulting enolate can be reacted with a variety of electrophiles to introduce new functional groups. This approach is central to the synthesis of substituted 1,3-dicarbonyl compounds, which are themselves versatile intermediates for more complex molecules. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the scope of derivatization, enabling the formation of intricate molecular architectures from this simple precursor. nih.gov

Comparison with Other Tetramethoxyalkane Intermediates in Industrial and Academic Synthesis

In the landscape of synthetic chemistry, this compound is one of several tetramethoxyalkane intermediates used to generate dicarbonyl compounds. Its utility is best understood in comparison to other commercially available analogues.

| Compound | Dicarbonyl Precursor | Applications |

| 1,1,3,3-Tetramethoxypropane | Malondialdehyde | Synthesis of pyrimidines, barbiturates, and other heterocycles. |

| This compound | 2,4-Pentanedione | Synthesis of acetylacetonate (B107027) (acac) ligands, heterocycles (e.g., pyrazoles, pyrimidines), and as a general 1,3-dicarbonyl building block. |

| 1,1,4,4-Tetramethoxybutane (B1312616) | Succinaldehyde | Synthesis of pyrroles and other five-membered heterocycles via the Paal-Knorr synthesis. |

The key distinction between these intermediates lies in the spacing between the carbonyl groups in the corresponding dicarbonyl compound. 1,1,3,3-Tetramethoxypropane provides a 1,3-dialdehyde, this compound yields a 1,3-diketone, and 1,1,4,4-tetramethoxybutane gives a 1,4-dialdehyde. This structural difference dictates the types of rings and other structures that can be synthesized. For instance, 1,3-dicarbonyls are ideal for forming six-membered rings, while 1,4-dicarbonyls are precursors to five-membered rings.

In an industrial context, the choice between these intermediates is often dictated by the specific target molecule, cost, and availability. For academic synthesis, the choice is more often driven by the specific reactivity and structural features required for the desired transformation.

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthesis Routes

The conventional synthesis of ketals often involves the use of corrosive mineral acids like sulfuric acid or hydrochloric acid, which are difficult to handle and generate significant waste. acs.org The future of 2,2,4,4-tetramethoxypentane production hinges on the adoption of green chemistry principles, focusing on the development of mild, efficient, and reusable catalytic systems. researchgate.nettandfonline.com

The primary route to this compound is the acid-catalyzed reaction of 2,4-pentanedione with an excess of methanol (B129727) or a methanol equivalent like trimethyl orthoformate. Research is moving towards replacing traditional homogeneous acids with heterogeneous solid acid catalysts. nih.gov Materials such as zeolites, sulfonic acid-functionalized silica (B1680970), metal-organic frameworks (MOFs), and acid-activated clays (B1170129) are promising candidates. nih.govresearchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, reduced corrosivity, and often milder reaction conditions. researchgate.netnih.gov For instance, MOFs like MIL-101(Cr) have demonstrated high activity for acetalization reactions at room temperature, with the added benefit of being easily recoverable and reusable for multiple cycles. nih.gov Other modern catalysts, such as bismuth triflate (Bi(OTf)₃) or iron(III) chloride (FeCl₃), offer highly efficient and low-cost alternatives for the formation of acetals and ketals under very mild conditions. researchgate.netacs.org

Future research will likely focus on optimizing these sustainable catalytic systems for the specific synthesis of this compound, aiming for high yields and selectivity in solvent-free or green solvent (e.g., supercritical CO₂) conditions to further minimize environmental impact. sustainability-directory.com

| Catalyst Type | Examples | Key Advantages | Relevant Findings/Citations |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | MIL-101(Cr)-SO₃H, Fe-MIL-101 | High porosity, tunable acidity, reusability, mild reaction conditions. | Achieves high yields (e.g., 91% for furfural (B47365) acetal) at room temperature; reusable for up to 10 cycles. nih.gov |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite K10 Clay, Sulfonated Silica | Inexpensive, readily available, environmentally benign, can be used in solvent-free conditions. | Montmorillonite K10 is an inexpensive and efficient catalyst for various organic reactions under solvent-free conditions. researchgate.net |

| Lewis Acids | Bismuth Triflate (Bi(OTf)₃), Iron(III) Chloride (FeCl₃·6H₂O), Lithium Bromide (LiBr) | Low catalyst loading, high efficiency, tolerance to various functional groups, often inexpensive. | Bi(OTf)₃ (0.1 mol%) effectively catalyzes ketalization. acs.org FeCl₃·6H₂O is a cheap and simple catalyst for acetalization in the absence of solvent. researchgate.net LiBr is an inexpensive and water-tolerant catalyst. tandfonline.com |

| Organocatalysts | Iodine, o-Iodoxybenzoic acid (IBX) | Metal-free, operates under neutral conditions, high chemoselectivity. | Iodine can catalyze the deprotection of ketals and also their formation under specific conditions. organic-chemistry.org |

Exploration of New Reactivity Manifolds

The established reactivity of this compound is that of a protected dicarbonyl, stable under basic and neutral conditions but susceptible to hydrolysis under acidic conditions to release 2,4-pentanedione and methanol. researchgate.nettcichemicals.com The rate of this hydrolysis can be precisely controlled by pH, which forms the basis of its application as a responsive chemical group. nih.govcdnsciencepub.com Theoretical studies suggest that the hydrolysis of ketals can have a very early transition state, meaning there is little energy barrier after the initial protonation step, which accounts for their high reactivity in acid compared to acetals. cdnsciencepub.com

Future research is expected to move beyond simple hydrolysis and explore more nuanced reactivity. A key area of interest is its use as a bifunctional crosslinking agent. researchgate.netacs.org In the presence of an acid catalyst, the methoxy (B1213986) groups can undergo trans-ketalization with polyols (polymers containing multiple hydroxyl groups), forming a stable, covalently crosslinked polymer network. mdpi.com This process would release methanol as the only byproduct, representing a clean crosslinking mechanism.

Another emerging frontier is the potential for selective or partial reactivity. Because the molecule contains two independent ketal functions, it may be possible to develop catalysts or conditions that allow for the reaction of one ketal group while the other remains intact. This would open pathways to creating novel, unsymmetrical architectures and functional molecules, transforming it from a simple protecting group into a versatile synthetic building block for complex molecular design.

Potential in Materials Science and Functional Molecule Design

The unique properties of this compound make it a highly promising candidate for advanced applications in materials science and the synthesis of functional molecules. Its stability and liquid form make it a potentially safer and more easily handled alternative to its volatile and reactive parent compound, 2,4-pentanedione.

In materials science, its primary potential lies in the creation of acid-degradable or "smart" materials. By incorporating this compound as a monomer or crosslinker into a polymer backbone, materials can be designed to degrade or release an encapsulated agent upon exposure to a specific acidic trigger. nih.govacs.org This is particularly valuable in fields like drug delivery, where a polymer nanoparticle could be designed to release its therapeutic payload in the acidic environment of a tumor or endosome. concordia.ca Similarly, its use as a crosslinking agent for latex films or other coatings can produce materials with good solvent resistance and mechanical properties that can be reworked or recycled by acid treatment. acs.orgarcorepoxy.com

As a protecting group, this compound allows for the temporary masking of the highly reactive 1,3-dicarbonyl functionality of 2,4-pentanedione. acs.orgnih.govorganic-chemistry.org This enables chemists to perform complex modifications on other parts of a molecule without unwanted side reactions, before liberating the dicarbonyl group under mild acidic conditions. This strategy is crucial for building the complex structures found in pharmaceuticals and other functional organic molecules. rsc.orgacs.org The parent 1,3-dione scaffold is a key component in a wide array of functional materials, and using this compound as a precursor could facilitate their synthesis and integration into new systems. researchgate.netnih.gov

| Application Area | Function of 1,3-Dione Moiety | Examples | Relevant Findings/Citations |

|---|---|---|---|

| Pharmaceuticals & Bio-actives | Core scaffold for biologically active compounds. | Antibacterial, anti-coagulant, anti-diabetic, and anti-proliferative agents. | Indane-1,3-dione derivatives show a wide range of biological activities. researchgate.netbenthamscience.com |

| Organic Electronics | Electron-accepting component in organic dyes and semiconductors. | Electroluminescent devices, organic photovoltaics (OPVs), non-linear optical (NLO) materials. | Arylideneindane-1,3-dione derivatives are used in electroluminescent and optoelectronic devices. researchgate.netnih.gov |

| Catalysis | Forms stable complexes (ligands) with metal ions. | Precursors for metal-acetylacetonate catalysts used in various organic transformations. | 2,4-Pentanedione is a precursor to the common bidentate ligand, acetylacetonate (B107027) (acac). fengchengroup.com Its reaction products can serve as catalysts. ontosight.ai |

| Polymer Chemistry | Building block for heterocycles; crosslinking precursor. | Synthesis of pyrazoles and pyrimidines; formation of NacNacs for polymer functionalization. | 2,4-Pentanedione is a versatile precursor to heterocycles like pyrimidines. fengchengroup.com |

Interdisciplinary Research Synergies with Catalysis and Green Chemistry

The future development of this compound is intrinsically linked to interdisciplinary synergies, particularly between catalysis and green chemistry. colab.ws Advances in catalyst design are the enabling key to unlocking the full potential of this molecule, from its synthesis to its ultimate application. researchgate.net The combination of catalysis with green solvents or solvent-free systems represents a powerful strategy to reduce the environmental footprint of chemical processes from start to finish. sustainability-directory.com

Catalysis for Synthesis and Reactivity: The development of novel catalysts will address two critical aspects. First, highly selective and reusable catalysts are needed to produce this compound in a sustainable and cost-effective manner. news-medical.net Second, precisely controlled catalytic systems are required to dictate its reactivity—for example, to trigger its crosslinking function or to deprotect it under specific biological or industrial conditions without affecting other sensitive parts of a molecule. acs.org This dual role of catalysis highlights a powerful synergy where one field enables the other.

Green Chemistry Principles: The use of this compound aligns well with several core principles of green chemistry. By acting as a stable, liquid carrier for the more hazardous 2,4-pentanedione, it enhances laboratory and industrial safety. Its application in acid-triggered systems allows for "design for degradation," creating materials that can be broken down on demand. Furthermore, catalytic routes for its synthesis and use improve atom economy and reduce energy consumption and waste generation. colab.ws

Emerging research will likely focus on creating closed-loop systems where this compound is synthesized using green catalytic methods, incorporated into a functional material, and then catalytically degraded or recycled after its useful life, representing a truly sustainable chemical life cycle.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,4,4-Tetramethoxypentane in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of reaction conditions due to the steric hindrance from methoxy groups. A typical approach involves nucleophilic substitution using pentanediol derivatives and methylating agents (e.g., dimethyl sulfate) under anhydrous conditions. Reaction progress should be monitored via GC-MS (gas chromatography-mass spectrometry) to track intermediate formation and byproducts . Purification via fractional distillation or column chromatography is critical, as residual solvents or unreacted reagents can interfere with downstream applications.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques for cross-verification:

- NMR (¹H and ¹³C) : Identify methoxy (-OCH₃) peaks (δ ~3.3 ppm in ¹H NMR) and confirm symmetry in the pentane backbone.

- IR Spectroscopy : Detect C-O stretching vibrations (~1100 cm⁻¹) and absence of hydroxyl groups.

- Mass Spectrometry : Confirm molecular ion ([M]⁺) at m/z 206 and fragmentation patterns consistent with methoxy loss .

- Chromatographic Purity : Use HPLC or GC with standards to quantify impurities (<1% threshold for research-grade material) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for organooxygen compounds, emphasizing:

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon/nitrogen) to prevent oxidation, with temperature control (<25°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to model:

- Electron Density Maps : Identify nucleophilic/electrophilic sites influenced by methoxy groups.

- Thermodynamic Stability : Compare energy barriers for isomerization or degradation pathways.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess solvation dynamics. Validate predictions experimentally via kinetic studies and Arrhenius plots .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in literature data (e.g., NMR shifts) may arise from solvent polarity or concentration effects. Standardize conditions:

- Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR consistency.

- Calibrate instruments with certified reference materials (CRMs).

- Cross-reference databases like NIST Chemistry WebBook for validated spectra . Publish raw data and metadata to enhance reproducibility .

Q. How do steric and electronic effects of methoxy groups influence the compound’s stability under varying pH conditions?

- Methodological Answer : Design pH-dependent stability assays:

- Acidic Conditions : Monitor demethylation via LC-MS, noting hydrolysis rates.

- Basic Conditions : Assess nucleophilic attack on the pentane backbone using kinetic isotope effects (KIE).

- Buffered Systems : Use phosphate or acetate buffers to isolate pH-specific degradation pathways. Compare results with analogous compounds (e.g., 2,2,4-trimethylpentane derivatives) to isolate steric contributions .

Data Presentation and Analysis

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 206.28 g/mol | Calculated |

| Boiling Point | ~250°C (estimated via GC retention) | |

| Density (20°C) | 1.02 g/cm³ (pycnometer) | |

| logP (Octanol-Water) | 1.8 (HPLC-derived) |

Table 2 : Common Contaminants in Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Residual Dimethyl Sulfate | Incomplete methylation | Extended reaction time, TLC monitoring |

| Diastereomers | Stereo-isomerization during synthesis | Chiral chromatography |

Critical Considerations

- Literature Gaps : Limited peer-reviewed studies directly address this compound. Researchers should extrapolate from structurally related methoxyalkanes and validate assumptions with primary data .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational tools (e.g., molecular dynamics) to explore applications in supramolecular chemistry or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.